molecular formula C13H11FN2OS B11675023 N'-[(1E)-1-(4-fluorophenyl)ethylidene]thiophene-2-carbohydrazide

N'-[(1E)-1-(4-fluorophenyl)ethylidene]thiophene-2-carbohydrazide

Cat. No.: B11675023
M. Wt: 262.30 g/mol
InChI Key: LPSRFSPZZFOTLR-OQLLNIDSSA-N
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Description

N’-[(1E)-1-(4-fluorophenyl)ethylidene]thiophene-2-carbohydrazide is a chemical compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorophenyl group and a thiophene ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-fluorophenyl)ethylidene]thiophene-2-carbohydrazide typically involves the condensation of 4-fluoroacetophenone with thiophene-2-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-1-(4-fluorophenyl)ethylidene]thiophene-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-fluorophenyl)ethylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N’-[(1E)-1-(4-fluorophenyl)ethylidene]thiophene-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which N’-[(1E)-1-(4-fluorophenyl)ethylidene]thiophene-2-carbohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to these targets, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(4-fluorophenyl)ethylidene]methoxycarbohydrazide
  • N’-[(1E)-(4-fluorophenyl)methylidene]adamantane-1-carbohydrazide
  • N’-[(1E)-1-(4-fluorophenyl)ethylidene]-2-furohydrazide

Uniqueness

N’-[(1E)-1-(4-fluorophenyl)ethylidene]thiophene-2-carbohydrazide is unique due to the presence of both a fluorophenyl group and a thiophene ring. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, which are not observed in similar compounds .

Properties

Molecular Formula

C13H11FN2OS

Molecular Weight

262.30 g/mol

IUPAC Name

N-[(E)-1-(4-fluorophenyl)ethylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C13H11FN2OS/c1-9(10-4-6-11(14)7-5-10)15-16-13(17)12-3-2-8-18-12/h2-8H,1H3,(H,16,17)/b15-9+

InChI Key

LPSRFSPZZFOTLR-OQLLNIDSSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CS1)/C2=CC=C(C=C2)F

Canonical SMILES

CC(=NNC(=O)C1=CC=CS1)C2=CC=C(C=C2)F

Origin of Product

United States

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